(5Z)-5-[1-acetyl-5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a tetrahydropyrimidine-dione core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the use of a Pd-catalyzed C-N cross-coupling reaction to introduce the benzodioxole group . This is followed by a series of reactions including bromination, amination, and cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable reactions such as Pd-catalyzed cross-coupling and efficient purification techniques would be essential for any large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Its derivatives could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines by modulating microtubule assembly . The compound interacts with tubulin, a key protein in microtubule formation, thereby disrupting cell division and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: This compound also features the benzodioxole group and has been studied for its COX inhibitory activity.
Uniqueness
What sets 5-[1-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its combination of structural elements, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C17H16N4O6 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N4O6/c1-8(22)21-11(9-3-4-12-13(5-9)27-7-26-12)6-10(19-21)14-15(23)18-17(25)20(2)16(14)24/h3-5,11,24H,6-7H2,1-2H3,(H,18,23,25) |
InChI Key |
ACPFJYVESDBCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.